[Chloro(cyclohexylidene)methyl]benzene
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Overview
Description
[Chloro(cyclohexylidene)methyl]benzene: is an organic compound with the molecular formula C₁₃H₁₇Cl It is characterized by a benzene ring substituted with a chloro group and a cyclohexylidene methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Chloro(cyclohexylidene)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Chloro(cyclohexylidene)methyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene ketone or benzoic acid derivatives.
Reduction: Formation of cyclohexylidene methyl alcohol or cyclohexylidene methane.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: [Chloro(cyclohexylidene)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [Chloro(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the chloro group.
Chlorobenzene: Contains a chloro group but lacks the cyclohexylidene methyl group.
Cyclohexylidene methyl derivatives: Compounds with similar cyclohexylidene methyl groups but different substituents on the benzene ring.
Uniqueness: [Chloro(cyclohexylidene)methyl]benzene is unique due to the presence of both the chloro group and the cyclohexylidene methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
90137-71-6 |
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Molecular Formula |
C13H15Cl |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
[chloro(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
MKJIRTVNLGASFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)Cl)CC1 |
Origin of Product |
United States |
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